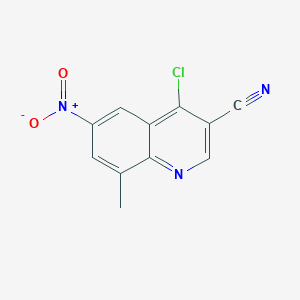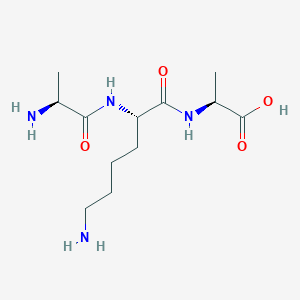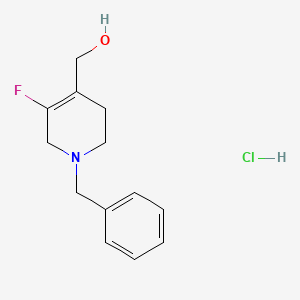
(1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride is a chemical compound with the molecular formula C13H17ClFNO It is a derivative of tetrahydropyridine and contains a benzyl group, a fluorine atom, and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The initial step involves the formation of the tetrahydropyridine ring through a cyclization reaction. This can be achieved using appropriate starting materials and catalysts under controlled conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrahydropyridine intermediate.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under specific reaction conditions.
Methanol Group Addition: The methanol group is added through a reduction reaction, typically using a reducing agent like sodium borohydride (NaBH4).
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyl group under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Fluorinating Agents: N-fluorobenzenesulfonimide (NFSI)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols, amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
(1-Benzyl-5-chloro-1,2,3,6-tetrahydropyridin-4-yl)methanol: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
(1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol: Contains a methyl group instead of fluorine, resulting in variations in its reactivity and applications.
Uniqueness
The presence of the fluorine atom in (1-Benzyl-5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride imparts unique chemical properties, such as increased electronegativity and reactivity
Propiedades
Fórmula molecular |
C13H17ClFNO |
|---|---|
Peso molecular |
257.73 g/mol |
Nombre IUPAC |
(1-benzyl-5-fluoro-3,6-dihydro-2H-pyridin-4-yl)methanol;hydrochloride |
InChI |
InChI=1S/C13H16FNO.ClH/c14-13-9-15(7-6-12(13)10-16)8-11-4-2-1-3-5-11;/h1-5,16H,6-10H2;1H |
Clave InChI |
INVZVSLSISDMMI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(=C1CO)F)CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




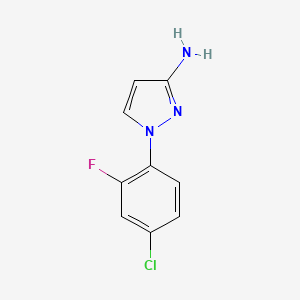
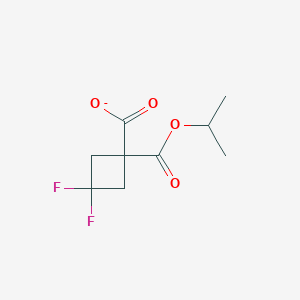
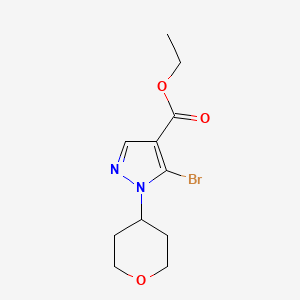
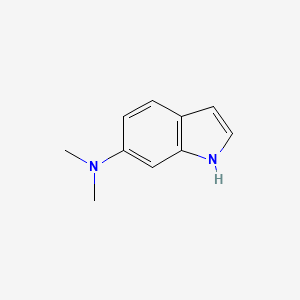
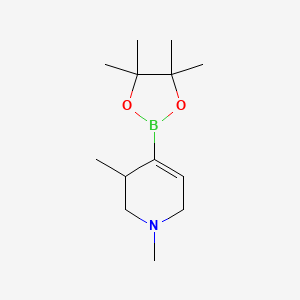
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B13923650.png)
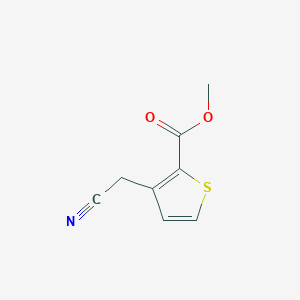
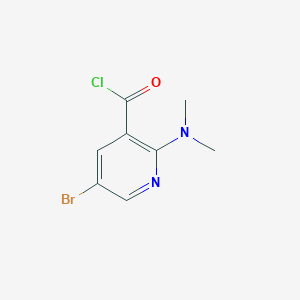

![5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13923661.png)
